An In-depth Technical Guide to (6-Aminopyrimidin-4-yl)methanol Hydrochloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to (6-Aminopyrimidin-4-yl)methanol Hydrochloride: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of the chemical and physical properties of (6-Aminopyrimidin-4-yl)methanol hydrochloride, a key building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, characterization, and potential applications.
Introduction and Nomenclature
(6-Aminopyrimidin-4-yl)methanol hydrochloride is a heterocyclic organic compound featuring a pyrimidine core. The pyrimidine ring system is a fundamental scaffold in numerous biologically active molecules, including several approved drugs. The presence of an amino group and a hydroxymethyl group on the pyrimidine ring makes this compound a versatile intermediate for the synthesis of a wide range of derivatives with potential therapeutic applications.
Chemical Structure:
Figure 2: Proposed synthesis workflow for (6-Aminopyrimidin-4-yl)methanol hydrochloride.
Experimental Protocol (Hypothetical)
This protocol is based on a similar, documented procedure for the synthesis of (2-Aminopyridin-4-yl)methanol and should be optimized for the specific substrate. [1] Step 1: Reduction of Methyl 6-aminopyrimidine-4-carboxylate
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (1.2 equivalents) in anhydrous tetrahydrofuran (THF).
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Addition of Ester: Dissolve methyl 6-aminopyrimidine-4-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, cool the flask to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
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Isolation: Filter the resulting solid (aluminum salts) through a pad of celite and wash thoroughly with THF. Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude (6-Aminopyrimidin-4-yl)methanol.
Step 2: Formation of the Hydrochloride Salt
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Dissolution: Dissolve the crude (6-Aminopyrimidin-4-yl)methanol in a minimal amount of a suitable solvent such as isopropanol or methanol.
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Acidification: To this solution, add a solution of hydrochloric acid in diethyl ether or isopropanol (1.1 equivalents) dropwise with stirring.
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Precipitation and Isolation: The hydrochloride salt should precipitate out of the solution. If necessary, cool the mixture in an ice bath to facilitate precipitation. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain (6-Aminopyrimidin-4-yl)methanol hydrochloride.
Purification: The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
Reactivity and Stability
The (6-Aminopyrimidin-4-yl)methanol hydrochloride molecule possesses several reactive sites:
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Amino Group: The primary amino group at the C6 position is nucleophilic and can undergo various reactions such as acylation, alkylation, and arylation. This is a common handle for introducing further diversity into the molecule.
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Hydroxymethyl Group: The primary alcohol at the C4 position can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to other functional groups, such as halides, for further synthetic manipulations.
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Pyrimidine Ring: The pyrimidine ring itself can participate in certain electrophilic and nucleophilic aromatic substitution reactions, although the activating effect of the amino group and the deactivating effect of the nitrogen atoms will influence the regioselectivity.
Stability: The hydrochloride salt is generally more stable and less prone to oxidation than the free base. It should be stored in a cool, dry place, away from strong oxidizing agents. [2]
Applications in Drug Discovery
The aminopyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents. The structural features of (6-Aminopyrimidin-4-yl)methanol hydrochloride make it an attractive starting material for the synthesis of libraries of compounds for drug screening.
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Kinase Inhibitors: Aminopyrimidines are known to act as hinge-binding motifs in many kinase inhibitors. The amino group can form crucial hydrogen bonds with the kinase hinge region. The hydroxymethyl group provides a point for further derivatization to explore interactions with other parts of the ATP-binding pocket. Derivatives of similar aminopyrimidine and aminopyridine structures have shown inhibitory activity against various kinases, including Fibroblast Growth Factor Receptor 4 (FGFR4) and Cyclin-Dependent Kinases 4/6 (CDK4/6). [3][4]* Other Therapeutic Areas: The versatility of the aminopyrimidine core extends beyond kinase inhibition. Derivatives have been investigated for a range of biological activities, including antimicrobial and antiviral properties. [5]For instance, some pyrazolopyrimidine derivatives have been studied as DPP-4 inhibitors for the treatment of type 2 diabetes. [6]
Spectroscopic Characterization
Detailed, experimentally verified spectroscopic data for (6-Aminopyrimidin-4-yl)methanol hydrochloride is not publicly available. The following are expected characteristic signals based on the structure and data from similar compounds. [1][7]
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¹H NMR (DMSO-d₆):
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A singlet for the C5-H proton of the pyrimidine ring.
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A singlet or broad singlet for the amino (NH₂) protons.
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A doublet for the methylene (CH₂) protons of the hydroxymethyl group, which may couple with the hydroxyl proton.
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A triplet for the hydroxyl (OH) proton, which may also be a broad singlet and exchangeable with D₂O.
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Signals for the aromatic protons of the pyrimidine ring.
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¹³C NMR (DMSO-d₆):
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Signals corresponding to the carbon atoms of the pyrimidine ring, with the carbon attached to the amino group shifted upfield and the carbons adjacent to the nitrogen atoms shifted downfield.
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A signal for the methylene carbon of the hydroxymethyl group.
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IR (KBr):
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Characteristic N-H stretching vibrations for the primary amine.
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A broad O-H stretching vibration for the alcohol.
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C-N and C=N stretching vibrations from the pyrimidine ring.
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C-O stretching vibration.
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Mass Spectrometry (ESI+):
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An [M+H]⁺ peak corresponding to the mass of the free base (m/z = 126.07).
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Researchers should perform full spectroscopic characterization to confirm the identity and purity of their synthesized material.
Safety and Handling
Specific safety data for (6-Aminopyrimidin-4-yl)methanol hydrochloride is not available. However, based on the data for similar aminopyrimidine and aminopyridine compounds, the following precautions should be taken. [8][9][10][11]
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Hazard Statements (inferred):
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H302: Harmful if swallowed. [11] * H315: Causes skin irritation. [11] * H319: Causes serious eye irritation. [11] * H335: May cause respiratory irritation. [11]* Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [9] * P280: Wear protective gloves/protective clothing/eye protection/face protection. [9] * P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
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P302+P352: IF ON SKIN: Wash with plenty of soap and water. [9] * P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [9] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. A full risk assessment should be conducted before handling this chemical.
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Conclusion
(6-Aminopyrimidin-4-yl)methanol hydrochloride is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the area of kinase inhibition. While detailed experimental data for this specific compound is sparse in the public domain, this guide provides a solid foundation for its synthesis, handling, and application in drug discovery research based on established chemical principles and data from closely related analogues. It is imperative for researchers to conduct their own thorough characterization and safety assessments.
References
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6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed Central. (2022-03-17). [Link]
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3-((3R,4R)-3-((6-Aminopyrimidin-4-yl)(methyl)amino)-4-methylpiperidin-1-yl)-3-oxopropanenitrile. Pharmaffiliates. [Link]
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MATERIAL SAFETY DATA SHEETS TOXOPYRIMIDINE. Cleanchem Laboratories. [Link]
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(1S,4R)-4-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol. Pharmaffiliates. [Link]
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(2-Aminopyridin-4-yl)methanol. PubChem. [Link]
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[6-(Pyridin-4-yl)pyrimidin-4-yl]methanol. PubChem. [Link]
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NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. pubs.acs.org. [Link]
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Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry. [Link]
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(6-Chloropyrimidin-4-Yl)Methanol丨CAS 1025351-41-0. wolfa.com. [Link]
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Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv. [Link]
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(1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol hydrochloride. PubChem. [Link]
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N-(4-(4-fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide. PubChem. [Link]
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A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Preprints.org. (2024-08-02). [Link]
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CAS#:1365991-89-4 | (6-Aminopyrimidin-4-yl)Methanol hydrochloride. Chemsrc. [Link]
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4-(Pyrazol-4-yl)-pyrimidines as selective inhibitors of cyclin-dependent kinase 4/6. PubMed. [Link]
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